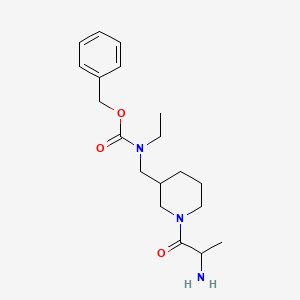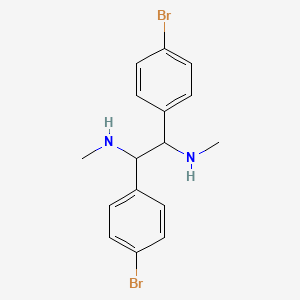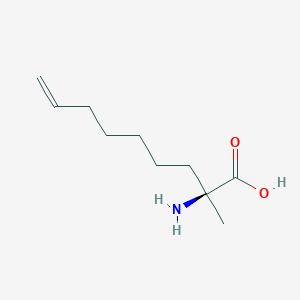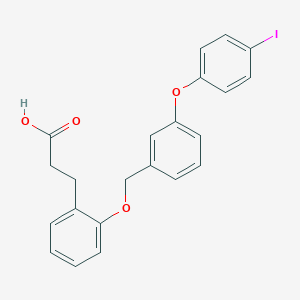
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, an aminopropanoyl group, and a benzyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the benzyl carbamate group.
Protection of the Amine Group: The amine group can be protected using a suitable protecting group such as a carbamate.
Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving diamine derivatives and sulfonium salts.
Introduction of the Benzyl Carbamate Group: The benzyl carbamate group can be introduced through transcarbamation reactions using benzyl carbamates and suitable reagents such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with cholinesterase receptors, which are involved in neurotransmission . This interaction can inhibit the breakdown of neurotransmitters, leading to increased neurotransmitter levels and enhanced signaling.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and donepezil share the piperidine ring structure and have similar pharmacological activities.
Carbamate Derivatives: Compounds like carbaryl and methomyl are also carbamates but differ in their specific functional groups and applications.
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is unique due to its combination of a piperidine ring and a benzyl carbamate group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H29N3O3 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-16-8-5-4-6-9-16)12-17-10-7-11-22(13-17)18(23)15(2)20/h4-6,8-9,15,17H,3,7,10-14,20H2,1-2H3 |
Clave InChI |
FETDHNUSBJNWSG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)
![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)

![Carbamic acid, N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14787367.png)
![[(13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B14787387.png)
![[(1S)-2-azabicyclo[2.2.1]heptan-1-yl]methanol;oxalic acid](/img/structure/B14787390.png)
![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)

![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)

